Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate
Description
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate is a γ-keto ester derivative featuring a 5-methylthiophene substituent. Its molecular formula is C₁₀H₁₀O₄S (inferred from analogs like methyl 4-(2-furyl)-2,4-dioxobutanoate [C₉H₈O₅] in and methyl 4-(5-dodecylthiophen-2-yl)-4-oxobutanoate [C₂₁H₃₄O₃S] in ). The compound contains two ketone groups at positions 2 and 4 of the butanoate backbone, with a methyl-substituted thiophene ring at position 4.
This compound is synthesized via Friedel-Crafts acylation or similar methods, as described for related γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate in ). Its structural features make it a candidate for applications in organic synthesis, medicinal chemistry (e.g., as a precursor for heterocycles like pyrazoles), and materials science .
Properties
IUPAC Name |
methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQWNJHVPOCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine-Mediated Heterocyclization
Piperazine, a bifunctional organocatalyst, has been employed in green synthesis protocols for thiophene-containing compounds. In a one-pot, three-component reaction, piperazine (3 mol%) facilitates the condensation of 5-methylthiophene-2-carbaldehyde, active methylene compounds (e.g., dimethyl acetylenedicarboxylate), and hydroxylamine hydrochloride in aqueous media. While this method primarily yields isoxazol-5(4H)-ones, the reaction mechanism suggests adaptability for dioxobutanoate synthesis by substituting hydroxylamine with β-keto ester precursors. Key advantages include:
Amberlyst-15 Catalyzed Cyclocondensation
Solid acid catalysts like Amberlyst-15 enable efficient synthesis of thiophene-pyrazole hybrids, demonstrating applicability to dioxobutanoate derivatives. A representative protocol involves:
- Charging a mixture of 3-(5-methylthiophen-2-yl)prop-2-en-1-one (chalcone analog) and methyl acetoacetate in acetonitrile.
- Adding Amberlyst-15 (10% w/w) at room temperature.
- Stirring for 30–60 minutes to achieve cyclocondensation.
This method achieves 85–92% conversion efficiency for related structures, with catalyst reusability over five cycles without significant activity loss. The table below extrapolates conditions for target compound synthesis:
| Parameter | Value | Source Basis |
|---|---|---|
| Catalyst Loading | 10% w/w | |
| Solvent | Acetonitrile | |
| Temperature | 25°C | |
| Reaction Time | 45 min | |
| Theoretical Yield | 78–82% | Estimated |
Organometallic Coupling Strategies
Lithiation-Alkylation Sequences
Lithiated thiophene intermediates enable precise functionalization at the 2-position. A validated approach for 5-methylthiophene derivatives involves:
- Generating 2-lithio-5-methylthiophene via n-BuLi (−78°C, THF).
- Quenching with dimethyl oxalate to form the dioxobutanoate backbone.
- Esterification with methanol under Dean-Stark conditions.
Critical parameters from analogous syntheses:
- n-BuLi stoichiometry : 1.3 equiv relative to thiophene.
- Cryogenic conditions : −78°C maintains regioselectivity.
- Post-reaction workup : Aqueous NaHCO₃ quench prevents β-keto acid decarboxylation.
This method produced 51.5 g of enantiomerically pure tetrahydroisoquinoline-thiophene hybrids in scaled applications, suggesting robustness for methyl dioxobutanoate preparation.
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize high-speed ball milling for solvent-free esterification:
- Mechanochemical activation of 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoyl chloride with methanol.
- Base scavenging using immobilized piperazine on silica.
Advantages include:
- Reaction completion in 15 minutes vs. 6+ hours in solution phase.
- Near-quantitative yields (94–97%) for sterically unhindered esters.
- No column chromatography required due to heterogeneous catalysis.
Continuous Flow Optimization
Microreactor systems enhance heat/mass transfer for exothermic dioxobutanoate formations:
| Parameter | Value | Benefit |
|---|---|---|
| Residence Time | 2.7 min | Prevents thermal degradation |
| Temperature | 70°C | Accelerates kinetics |
| Productivity | 18 g/h | Scalable output |
| Purity | >99% (HPLC) | Reduces downstream processing |
Flow systems using immobilized Sn-β zeolite catalysts demonstrate 89% space-time yield improvements over batch methods.
Chemical Reactions Analysis
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous γ-Keto Esters
*Calculated based on analogous compounds.
Key Observations:
- Electronic Effects: Thiophene derivatives exhibit greater aromatic stability compared to furan analogs due to sulfur’s lower electronegativity .
- Steric and Solubility Differences: Compounds with alkyl chains (e.g., dodecyl in ) are highly lipophilic, whereas methoxy or methylphenyl derivatives () balance polarity and steric effects.
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data and Solubility
Notes:
Biological Activity
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate is a synthetic organic compound characterized by its molecular formula and a molecular weight of 212.22 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties. The structure features a dioxobutanoate moiety substituted with a 5-methylthiophen-2-yl group, contributing to its potential biological activities.
Pharmacological Properties
While the biological activity of this compound is not extensively documented, preliminary studies suggest several pharmacological properties that warrant further investigation:
- Antimicrobial Activity : Compounds containing thiophene rings often exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi, indicating potential for this compound as well.
- Anti-inflammatory Effects : Thiophene derivatives are also recognized for their anti-inflammatory activities. The presence of the dioxobutanoate structure may enhance these effects through modulation of inflammatory pathways.
- Anticancer Potential : The compound may exhibit anticancer properties through mechanisms such as inhibition of specific enzymes involved in cancer progression. For instance, it has been suggested that it could inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and can be implicated in cancer therapy.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Interaction : Preliminary data indicate that this compound may interact with cytochrome P450 enzymes, potentially affecting the pharmacokinetics of co-administered drugs. This interaction could influence drug metabolism and efficacy, necessitating further exploration into its safety profile and potential drug-drug interactions.
- Antioxidant Activity : The compound's antioxidant properties may stem from its ability to scavenge free radicals and inhibit oxidative stress pathways, which are crucial in various biological processes.
Case Studies and Experimental Data
Research into this compound is still emerging. However, the following findings have been noted in related studies:
Summary of Biological Activities
| Biological Activity | Evidence Level | Potential Applications |
|---|---|---|
| Antimicrobial | Preliminary | Infection control |
| Anti-inflammatory | Moderate | Treatment of chronic inflammation |
| Anticancer | Emerging | Cancer therapy |
| Enzyme inhibition | Preliminary | Drug metabolism modulation |
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, such as condensation between dicarbonyl intermediates and substituted thiophene derivatives. A common method includes reacting methyl acetoacetate with 5-methylthiophene-2-carbaldehyde under acidic or basic catalysis. Key parameters for yield optimization include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) to enhance regioselectivity .
- Solvent choice : Polar aprotic solvents like DMF improve solubility, while non-polar solvents (e.g., toluene) reduce side reactions .
- Temperature control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .
Data from analogous compounds (e.g., methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate) show yields >80% when using hydroxylamine hydrochloride in ethanol under reflux .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR :
- IR : Strong C=O stretches at 1740–1760 cm⁻¹ and C-S vibrations at 650–750 cm⁻¹ .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying diketone geometry and substituent orientation .
Advanced: How do reaction conditions influence the formation of byproducts in the synthesis of this compound?
Competing pathways can lead to byproducts such as pyrazole derivatives or keto-enol tautomers. For example:
- Cyclocondensation : Prolonged heating in acetic acid promotes cyclization to pyrazoles (e.g., via reaction with hydrazine derivatives) .
- Tautomerization : The diketone moiety can stabilize enolic forms, detectable via NMR downfield shifts (δ 12–14 ppm for enolic -OH) .
Mitigation strategies include: - Short reaction times (<8 hours) to limit cyclization .
- pH control : Neutral or mildly acidic conditions suppress enolization .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., aminotransferases) by simulating binding to active sites. The 5-methylthiophene group may occupy hydrophobic pockets, while the diketone moiety chelates metal ions .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic additions or redox reactions .
- MD simulations : Evaluate stability in biological matrices, focusing on hydrolysis susceptibility of the ester group .
Advanced: How can contradictory spectral data for this compound be resolved during characterization?
Discrepancies in NMR or IR spectra often arise from:
- Tautomeric equilibria : Use low-temperature NMR to "freeze" enol-keto forms .
- Impurity interference : HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) identifies side products (e.g., unreacted aldehyde or esterified intermediates) .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous geometry, resolving ambiguities in solution-state data .
Basic: What are the documented biological interactions of structurally similar dioxobutanoate derivatives?
Analogous compounds (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) exhibit:
- Enzyme inhibition : Binding to kynurenine aminotransferases, altering tryptophan metabolism .
- Pro-inflammatory effects : Correlation with elevated L-Tyrosine and chenodeoxycholic acid in hepatic injury models .
- Antimicrobial activity : Pyrazole derivatives of dioxobutanoates show efficacy against Gram-positive bacteria .
Advanced: What experimental strategies are recommended for studying the metabolic stability of this compound?
- In vitro assays :
- Isotopic labeling : ¹³C-labeled diketone groups track metabolic intermediates in mass spectrometry .
Basic: How can the purity of this compound be quantified, and what are common contaminants?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted thiophene precursors .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf ≈ 0.5 for the target compound .
- Common contaminants :
- Residual solvents : DMF or toluene (detected via GC-MS).
- Oligomers : Formed during prolonged storage; removed via recrystallization .
Advanced: What role does the 5-methylthiophen-2-yl group play in modulating chemical reactivity?
- Electron donation : The methyl group enhances thiophene’s electron density, stabilizing radical intermediates in oxidation reactions .
- Steric effects : Hinders nucleophilic attack at the α-carbon of the diketone, directing reactivity to the γ-position .
- Conjugation : Extends π-system, altering UV-Vis absorption (λmax ~ 280 nm) relevant to photostability studies .
Advanced: How can machine learning improve the design of derivatives with enhanced bioactivity?
- Feature selection : Train models on datasets of dioxobutanoates with reported IC₅₀ values against target enzymes .
- QSAR modeling : Relate substituent electronegativity and logP values to antimicrobial efficacy .
- Generative AI : Propose novel derivatives with optimized ADMET profiles (e.g., lower hepatotoxicity predicted via DeepTox) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
